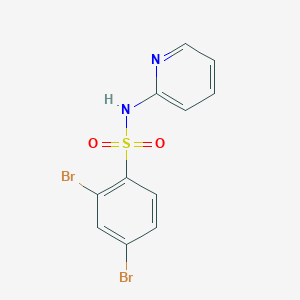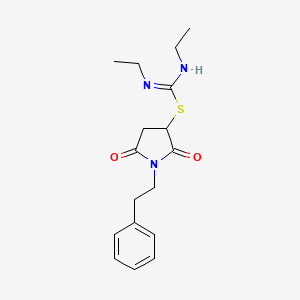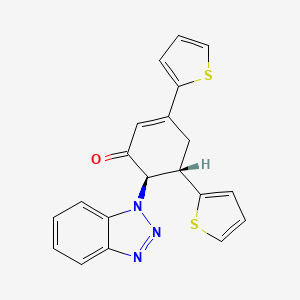![molecular formula C10H11N3O7 B11537966 4-[(3-Hydroxypropyl)amino]-3,5-dinitrobenzoic acid CAS No. 292852-74-5](/img/structure/B11537966.png)
4-[(3-Hydroxypropyl)amino]-3,5-dinitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Hydroxypropyl)amino]-3,5-dinitrobenzoic acid: is a chemical compound with the following properties:
Chemical Formula: C10H11N3O7
Molecular Weight: Approximately 285.21 g/mol
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process:
- An aryl halide (such as a halogenated benzoic acid) reacts with an organoboron reagent (e.g., boronic acid or boronate ester) in the presence of a palladium catalyst.
- The reaction proceeds under mild conditions, allowing for functional group tolerance and high yields .
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substitution reactions may occur at appropriate functional groups.
Boron Reagents: Boronic acids or boronate esters are essential for Suzuki–Miyaura coupling.
Palladium Catalyst: Typically used for the cross-coupling reaction.
Major Products: The major product of the Suzuki–Miyaura coupling involving this compound would be the desired aryl–aryl bond formation.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Potentially used in drug discovery or as a probe for biological studies.
Medicine: Investigated for therapeutic properties.
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Remember that scientific advancements continually expand our understanding of compounds like this one, so ongoing research is crucial
Properties
CAS No. |
292852-74-5 |
|---|---|
Molecular Formula |
C10H11N3O7 |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
4-(3-hydroxypropylamino)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C10H11N3O7/c14-3-1-2-11-9-7(12(17)18)4-6(10(15)16)5-8(9)13(19)20/h4-5,11,14H,1-3H2,(H,15,16) |
InChI Key |
SIMIBTVPAYYYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11537892.png)
acetyl}hydrazinylidene)-N-(4-methylphenyl)butanamide](/img/structure/B11537893.png)


![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537908.png)
![9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11537916.png)

![Ethyl 1-benzoyl-3-cyano-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11537930.png)
acetyl}hydrazinylidene)-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11537935.png)
![2,2'-pyridine-2,6-diylbis[5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11537943.png)

![6-[(E)-({2-[(2,4-Dibromophenyl)amino]acetamido}imino)methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11537975.png)

![1-[(3-{[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]sulfonyl}phenyl)sulfonyl]azepane](/img/structure/B11537983.png)
